Propargyl-PEG4-amine
Overview
Description
Propargyl-PEG4-amine is a PEG derivative containing a propargyl group and an amine group . The amine group is reactive with carboxylic acids, activated NHS esters, carbonyls (ketone, aldehyde) etc . It is a PEG-based PROTAC linker that can be used in the synthesis of PROTACs .
Molecular Structure Analysis
Propargyl-PEG4-amine contains an Alkyne group and can undergo copper-catalyzed azide-alkyne cycloaddition (CuAAc) with molecules containing Azide groups . Its molecular weight is 231.29 and its molecular formula is C11H21NO4 .Chemical Reactions Analysis
The amine functional group of Propargyl-PEG4-amine is known for its ability to react with various reactive groups, such as carboxylic acids, isocyanates, and aldehydes . This allows for the development of a wide range of functionalized PEG derivatives.Physical And Chemical Properties Analysis
Propargyl-PEG4-amine appears as a liquid that is colorless to light yellow . It has a molecular weight of 231.29 and a molecular formula of C11H21NO4 . It is soluble in DMSO .Scientific Research Applications
pH Responsive Synthetic Polypeptides : Propargyl-PEG4-amine derivatives like poly(ethylene glycol-b-γ-propargyl L-glutamate) have been used to develop pH-responsive synthetic polypeptides. These amine-functionalized polypeptides can change solubility and self-assemble into micelles in response to pH changes. This characteristic makes them potential materials for drug and gene delivery systems (Engler et al., 2011).
Preparation of Propargylic Amines : Propargyl-PEG4-amine plays a role in the synthesis of propargylic amines, which are key building blocks in organic synthesis and found in natural products and pharmaceutical compounds (Zani & Bolm, 2006).
Targeted Gene Delivery : Propargyl-PEG4-amine has been used to create functionalized poly(amido amine) (PAMAM) dendrons for targeted gene delivery. These dendrons, when modified with epidermal growth factor-PEG chains, showed enhanced gene transfer efficiency, indicating their potential in targeted therapeutic applications (Yu et al., 2011).
Poly(2-oxazoline)s Modification : Propargyl-PEG4-amine has been utilized in the postpolymerization modification of poly(2-alkyl/aryl-2-oxazoline)s (PAOx) to introduce a range of functionalities, including propargyl groups. This enhances the chemical versatility of PAOx, which is already known for its biocompatibility and stealth behavior, making it useful for biomedical applications (Mees & Hoogenboom, 2015).
PEG Derivatives Synthesis : Propargyl-ended heterobifunctional poly(ethylene glycol) derivatives have been synthesized using propargyl-PEG4-amine. These derivatives, with various end groups like hydroxyl, carboxyl, mercapto, or hydrazide, are instrumental in developing PEG-based bioconjugates for biomedical applications (Lu & Zhong, 2010).
Anticancer Research : Propargylamines, synthesized using propargyl-PEG4-amine, have been explored for their potential as anticancer agents. Certain propargylamines showed high cytotoxic selectivity, indicating their potential in chemotherapy for aggressive cancer types (Martinez-Amezaga et al., 2020).
Intraocular Applications : PEG-based hydrogels, incorporating propargyl-PEG4-amine, have been developed for intraocular applications. These hydrogels, with their excellent biocompatibility and adjustable properties, could be used as vitreous substitutes or intraocular drug release systems (Brandl et al., 2007).
Safety And Hazards
Future Directions
Propargylamines are important classes of alkyne coupled amine compounds used in heterocyclic chemistry and pharmaceuticals chemistry and have a large impact as a pharmacophore used in medicinal chemistry . The last decade has witnessed remarkable progress in both the synthesis of propargylation agents and their application in the synthesis and functionalization of more elaborate/complex building blocks and intermediates . This suggests that propargylamines, including Propargyl-PEG4-amine, will continue to be an area of active research in the future.
properties
IUPAC Name |
2-[2-[2-(2-prop-2-ynoxyethoxy)ethoxy]ethoxy]ethanamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H21NO4/c1-2-4-13-6-8-15-10-11-16-9-7-14-5-3-12/h1H,3-12H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QDLPAHLHHBCWOW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCOCCOCCOCCOCCN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H21NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Propargyl-PEG4-amine | |
CAS RN |
1013921-36-2 | |
Record name | 3,6,9,12-tetraoxapentadec-14-yn-1-amine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Citations
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